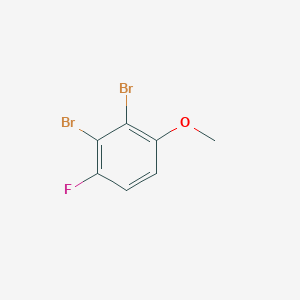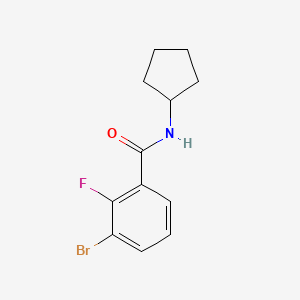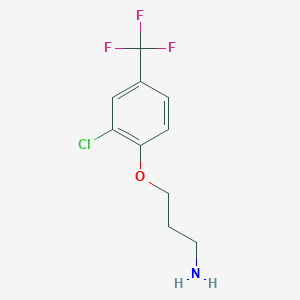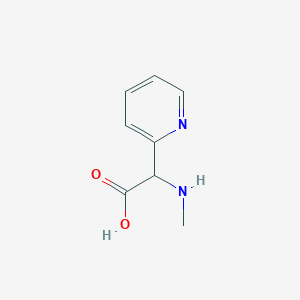
1-(3-Bromo-2,4-difluorophenyl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2,4-difluorophenyl)-2,2,2-trifluoroethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(3-Bromo-2,4-difluorophenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2,4-difluoroaniline and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent such as dichloromethane. The reaction mixture is stirred at a specific temperature to ensure complete conversion of the starting materials.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but on a larger scale, with optimizations to improve yield and reduce costs.
Analyse Des Réactions Chimiques
1-(3-Bromo-2,4-difluorophenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromo-2,4-difluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets, aiding in the discovery of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2,4-difluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
1-(3-Bromo-2,4-difluorophenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
1-(3-Bromo-2,4-difluorophenyl)ethanone: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(3-Bromo-2,4-difluorophenyl)ethan-1-ol: This compound contains a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.
(3-Bromo-2,4-difluorophenyl)boronic acid: This compound contains a boronic acid group, which is useful in cross-coupling reactions for the synthesis of complex molecules.
The uniqueness of this compound lies in its combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct chemical properties and make it valuable for specific applications.
Propriétés
IUPAC Name |
1-(3-bromo-2,4-difluorophenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF5O/c9-5-4(10)2-1-3(6(5)11)7(15)8(12,13)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWPXHXNBLPXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C(F)(F)F)F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate](/img/structure/B7902622.png)
![Ethyl 2-[2-chloro-4-(trifluoromethyl)-phenoxy]acetate](/img/structure/B7902630.png)




